5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione
Description
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione is a synthetic derivative of 1,3-cyclohexanedione, a scaffold widely utilized in agrochemicals and pharmaceuticals due to its structural versatility. This compound features a phenyl group at the 5-position of the cyclohexanedione ring and a phenylsulfonylmethyl group at the 2-position. Its molecular weight and substituent arrangement suggest moderate lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15,17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKVVEBLZFPBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione typically involves the reaction of cyclohexane-1,3-dione with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione involves its interaction with various molecular targets. The phenylsulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl group, which stabilizes the intermediate species formed during reactions .
Comparison with Similar Compounds
The herbicidal and enzymatic inhibitory activities of 1,3-cyclohexanedione derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural and Functional Comparisons
Key Compounds Analyzed :
Compound 3d (from ): Unsubstituted 1,3-cyclohexanedione core (R1=R2=H) with optimized herbicidal activity.
5,5-Dimethyl-2-([1-(phenylsulfonyl)-4-piperidinyl]carbonyl)-1,3-cyclohexanedione (): Dimethyl groups at the 5-position and a piperidinylcarbonyl-sulfonyl substituent.
5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione (): Piperazinyl-ethylamino substituent at the 2-position.
Data Table: Comparative Properties
*Estimated based on structural similarity to .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects on ACCase Inhibition: Unsubstituted Core (Compound 3d): The absence of substituents (R1=R2=H) maximizes ACCase inhibition (0.061 nmol/h/mg), outperforming clethodim . Bulky or non-polar groups (e.g., methyl in ) reduce activity due to steric hindrance or reduced enzyme affinity . However, the sulfonyl group may improve target binding through polar interactions.
- Herbicidal Efficacy :
- Safety Profile: Compound 3d’s selectivity for weeds over maize suggests that substituent polarity and size critically influence safety.
Physicochemical and Toxicological Profiles
- Solubility : The sulfonyl group in the target compound improves water solubility compared to alkyl-substituted analogs (e.g., 5,5-dimethyl derivative in ). However, the phenyl groups may offset this advantage, leading to moderate solubility.
- Toxicity : Piperazinyl derivatives () are labeled irritants, whereas compound 3d shows low mammalian toxicity. The target compound’s toxicity remains unstudied but warrants caution due to structural complexity .
Biological Activity
5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione is an organic compound with the molecular formula C₁₉H₁₈O₄S. It belongs to the cyclohexanedione family and has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of cyclohexane-1,3-dione with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride, typically in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Its structure features a cyclohexanedione ring substituted with a phenyl group and a phenylsulfonylmethyl group, which contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The phenylsulfonylmethyl group is believed to enhance its interaction with cellular targets involved in cancer progression .
The mechanism of action involves the electrophilic nature of the phenylsulfonylmethyl group, which can react with nucleophiles within biological systems. This reactivity may lead to modifications of proteins or nucleic acids, thus altering their function and contributing to its biological effects. Additionally, the compound's ability to form reactive intermediates may play a role in its antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, demonstrating its potential as an antimicrobial agent .
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with concentrations as low as 25 µM .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Yes | Yes |
| Phenylsulfonylacetophenone | Structure | Moderate | No |
| Bis(phenylsulfonyl)methyl compounds | Structure | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
